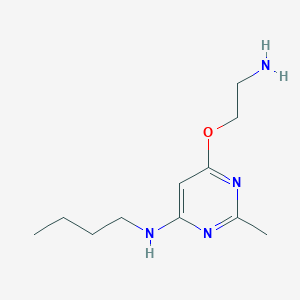
6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
The synthesis of 2-(2-aminoethoxy)ethanol has been described in patents and scientific literature . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials .Molecular Structure Analysis
The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2 . Its molecular weight is 105.14 .Chemical Reactions Analysis
2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol is a colorless liquid with a faint fish-like odor . It is water-soluble and combustible but difficult to ignite . Its density is 1.048 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Fragmentation
6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine belongs to a class of compounds that have been studied for their synthesis and chemical behavior under specific conditions. For instance, 4-aryloxy-6-methylpyrimidin-2-amines, which share a core structure with the compound , have been synthesized through reactions involving similar pyrimidinyl components. The main fragmentation pathway of these compounds under positive electrospray ionization involves the decomposition of the heterocycle, highlighting their potential for detailed structural analysis and application in various organic synthesis contexts (Erkin et al., 2015).
Redox-Activated Amines in Bond Formation
The compound's structural motif facilitates its use in redox-activated processes for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, utilizing metal-free photoredox catalysis. This approach leverages primary amine derivatives for alkylating agents in synthesis, showcasing the versatility of pyrimidine-based amines in constructing complex molecular architectures under mild conditions, with broad substrate scopes and high chemoselectivity (Ociepa et al., 2018).
Histamine H4 Receptor Ligands
2-Aminopyrimidines, closely related to the chemical structure of interest, have been synthesized as ligands for the histamine H4 receptor, demonstrating significant in vitro potency and activity in anti-inflammatory and pain models. This research underscores the potential of pyrimidine derivatives in therapeutic applications, particularly in addressing inflammation and pain through modulation of the H4 receptor (Altenbach et al., 2008).
Antihypertensive Activity
Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural resemblance, revealed their efficacy in gradually and sustainably lowering blood pressure to normotensive levels in animal models. This highlights the potential of structurally similar compounds in the development of new antihypertensive drugs (Bennett et al., 1981).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPIFYWYXQROAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)
![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)
![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)
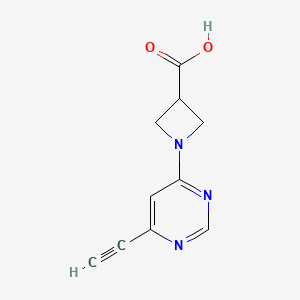

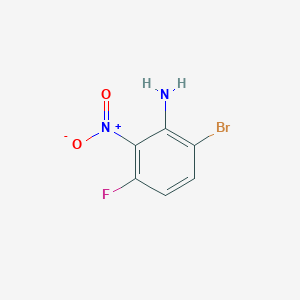
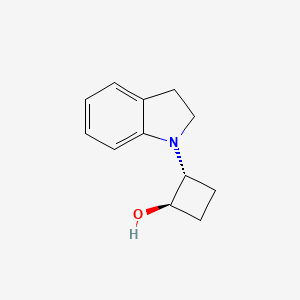
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

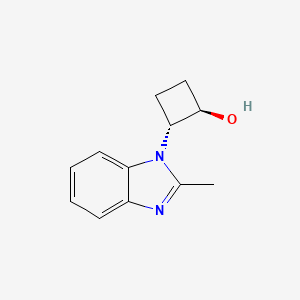
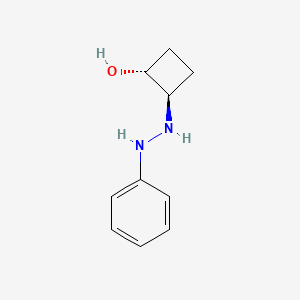
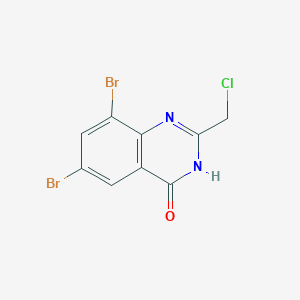
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)